molecular formula C7H8 B3334424 Toluene-4-13C CAS No. 78218-02-7

Toluene-4-13C

Cat. No.: B3334424
CAS No.: 78218-02-7
M. Wt: 93.13 g/mol
InChI Key: YXFVVABEGXRONW-VQEHIDDOSA-N
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Description

Toluene-4-13C, also known as Methylbenzene-4-13C, is a carbon-13 labeled isotopologue of toluene. The compound is characterized by the substitution of a carbon-12 atom with a carbon-13 isotope at the para position of the benzene ring. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study molecular structures and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Toluene-4-13C typically involves the introduction of carbon-13 labeled precursors into the toluene molecule. One common method is the Friedel-Crafts alkylation of benzene-13C with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound involves the use of carbon-13 enriched methane or methanol as starting materials. These compounds undergo catalytic reforming and subsequent alkylation processes to produce the labeled toluene. The process is optimized to achieve high isotopic purity and yield.

Chemical Reactions Analysis

Types of Reactions: Toluene-4-13C undergoes various chemical reactions similar to its non-labeled counterpart. These include:

    Oxidation: this compound can be oxidized to produce benzyl alcohol-4-13C, benzaldehyde-4-13C, and benzoic acid-4-13C.

    Reduction: The compound can be reduced to form methylcyclohexane-4-13C.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur, leading to the formation of nitrothis compound, toluenesulfonic acid-4-13C, and halotoluenes-4-13C, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Benzyl alcohol-4-13C, benzaldehyde-4-13C, benzoic acid-4-13C.

    Reduction: Methylcyclohexane-4-13C.

    Substitution: Nitrothis compound, toluenesulfonic acid-4-13C, halotoluenes-4-13C.

Scientific Research Applications

Toluene-4-13C is extensively used in scientific research due to its isotopic labeling, which provides unique advantages in various fields:

    Chemistry: Used in NMR spectroscopy to study molecular structures, reaction mechanisms, and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of toluene in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of toluene-based drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly in the synthesis of labeled polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Toluene-4-13C is primarily related to its use as a tracer in NMR spectroscopy. The carbon-13 isotope has a magnetic dipole moment, which allows it to interact with magnetic fields and produce distinct NMR signals. This interaction provides detailed information about the molecular environment and dynamics of the labeled carbon atom.

Comparison with Similar Compounds

    Toluene-13C7: A fully labeled isotopologue of toluene with all carbon atoms replaced by carbon-13.

    Toluene-α-13C: A compound with the methyl carbon labeled with carbon-13.

    Toluene-(phenyl-13C6): A compound with the benzene ring carbons labeled with carbon-13.

Uniqueness: Toluene-4-13C is unique due to its specific labeling at the para position, which provides distinct NMR signals that are useful for studying para-substituted toluene derivatives. This specificity allows for detailed analysis of molecular interactions and dynamics that are not possible with other isotopologues.

Properties

IUPAC Name

methyl(413C)cyclohexatriene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-VQEHIDDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=[13CH]C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480405
Record name Toluene-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78218-02-7
Record name Toluene-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78218-02-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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